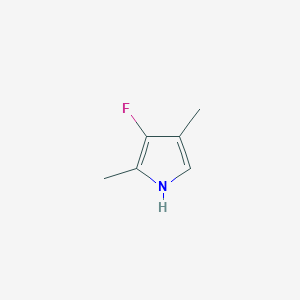
3-Fluoro-2,4-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8FN. This compound is characterized by a pyrrole ring substituted with fluorine and two methyl groups. Pyrroles are known for their aromaticity and are found in many biologically active molecules and pharmaceuticals .
Méthodes De Préparation
The synthesis of 3-Fluoro-2,4-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the direct fluorination of pyrrole derivatives. For instance, N-methylpyrrole can be treated with elemental fluorine under controlled conditions to yield fluoropyrroles . Another approach involves the use of xenon difluoride for the fluorination of pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Fluoro-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitro compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-diones.
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
3-Fluoro-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
3-Fluoro-2,4-dimethyl-1H-pyrrole can be compared with other fluorinated pyrroles, such as:
2-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3,4-Dimethyl-1H-pyrrole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2,4-dimethyl-1H-pyrrole: Another fluorinated derivative with distinct properties and uses.
Propriétés
Numéro CAS |
184646-93-3 |
|---|---|
Formule moléculaire |
C6H8FN |
Poids moléculaire |
113.13 g/mol |
Nom IUPAC |
3-fluoro-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C6H8FN/c1-4-3-8-5(2)6(4)7/h3,8H,1-2H3 |
Clé InChI |
ATBDQLADJSGXTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
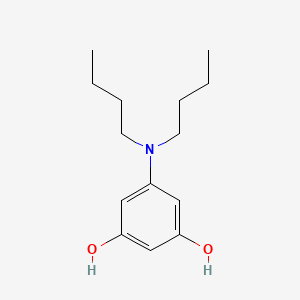
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)

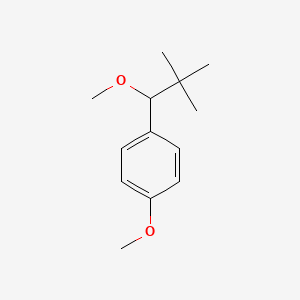


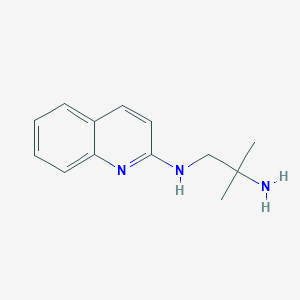
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
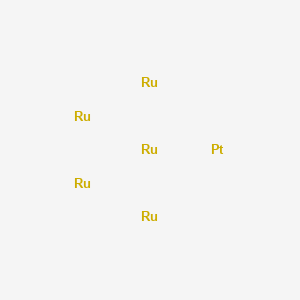
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
